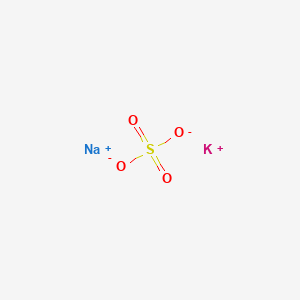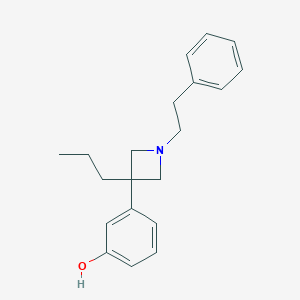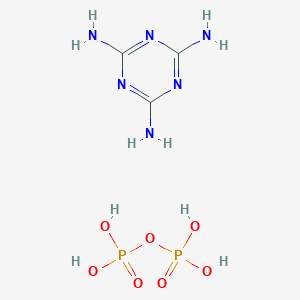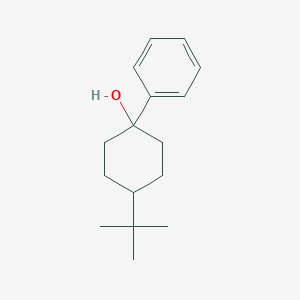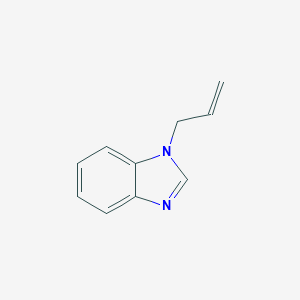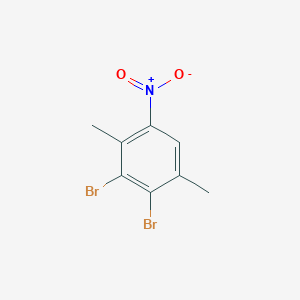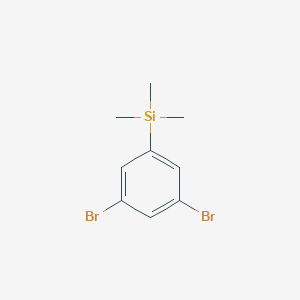
3,5-二溴-1-三甲基硅基苯
描述
The compound 3,5-Dibromo-1-trimethylsilylbenzene is a brominated and silylated derivative of benzene, where bromine atoms are attached to the 3rd and 5th positions of the benzene ring, and a trimethylsilyl group is attached to the 1st position. This structure is a part of a broader class of organosilicon compounds that have been extensively studied due to their utility in various synthetic applications, including the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores .
Synthesis Analysis
The synthesis of brominated trimethylsilylbenzenes can be achieved through multiple routes. One such method involves the use of 1,2-bis(trimethylsilyl)benzene as a starting material, which can be functionalized to produce 4-R-1,2-bis(trimethylsilyl)benzenes, where R can be a bromine atom . The synthesis of 1,2-bis(trimethylsilyl)benzene itself can be performed from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate, although 1,2-dilithiobenzene is not an intermediate in this reaction .
Molecular Structure Analysis
The molecular structure of trimethylsilylbenzenes is characterized by the influence of the silyl substituents on the benzene ring. The presence of these groups can lead to a narrowing of the ring angles at the substituted carbon atoms and steric interactions that may cause displacement of the groups away from each other and out of the ring plane . For instance, in hexasilylbenzene, the SiCCSi dihedral angle is significantly distorted from the planar geometry of benzene .
Chemical Reactions Analysis
Bromo-functionalized trimethylsilylbenzenes can undergo various chemical reactions, including Suzuki coupling reactions with phenylboronic acids . The bromo derivative can also be used in lithium-bromine exchange reactions followed by the addition of organometallic reagents like Me3SnCl for further functionalization . These reactions are crucial for the synthesis of more complex organosilicon compounds and for applications in materials science and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromo-1-trimethylsilylbenzene would be influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the trimethylsilyl group. These substituents affect the reactivity and stability of the compound. For example, the bulky trimethylsilyl groups can provide steric protection and influence the compound's boiling point, solubility, and reactivity in subsequent chemical transformations . The specific physical properties such as melting point, boiling point, and solubility would depend on the exact molecular structure and substituents present on the benzene ring.
科学研究应用
分子结构和构象研究:三甲基硅基苯,与3,5-二溴-1-三甲基硅基苯密切相关的化合物,已被广泛研究其分子结构和构象。Campanelli等人(1997年)的研究利用气相电子衍射和理论计算揭示了其分子几何结构的重要见解,为理解类似化合物(Campanelli et al., 1997)提供了基础。
电子透射光谱:Modelli等人(1982年)利用电子透射光谱研究了苯衍生物中的负离子态,包括三甲基硅基苯。这项研究有助于理解这些化合物的电子性质,这对它们在各个领域的应用至关重要(Modelli et al., 1982)。
区域特异性金属化:Luliński和Serwatowski(2003年)研究了寡溴苯的金属化,这对理解3,5-二溴-1-三甲基硅基苯在涉及异丙胺锂(LDA)的反应中的化学行为至关重要。这项研究对合成化学中的应用至关重要(Luliński & Serwatowski, 2003)。
碳树状纳米链的合成:Rodríguez等人(2003年)对纳米尺寸的共轭寡聚物的合成进行了研究,包括三甲基硅基衍生物,突显了3,5-二溴-1-三甲基硅基苯在纳米技术和材料科学领域的潜力(Rodríguez等,2003)。
氢镓化和氢铝化反应:Uhl等人(2009年)的研究探讨了卤素取代基(如3,5-二溴-1-三甲基硅基苯中的卤素取代基)对氢镓化和氢铝化反应的影响。这项研究对理解和开发有机金属化学中的新合成途径至关重要(Uhl et al., 2009)。
属性
IUPAC Name |
(3,5-dibromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQTWLBYAKIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347817 | |
| Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-trimethylsilylbenzene | |
CAS RN |
17878-23-8 | |
| Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

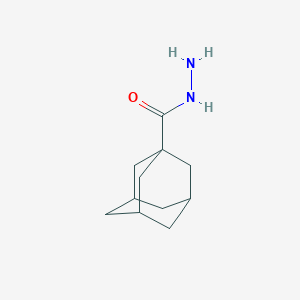
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
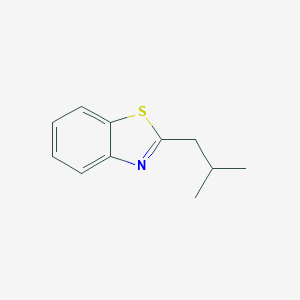
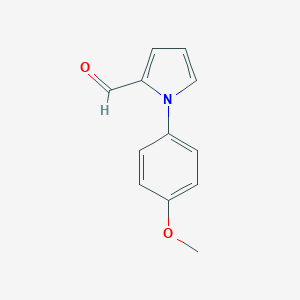
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

